2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
Description
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (hereafter referred to as the target compound) is a quinazolinone derivative characterized by a 4-bromophenyl substituent at position 3 of the quinazolin-4-one core and a thioacetamide linkage to a 2-ethyl-6-methylphenyl group. Its molecular formula is C₂₅H₂₂BrN₃O₂S, with a molecular weight of approximately 508.43 g/mol (exact mass varies slightly depending on isotopic composition) .
Properties
Molecular Formula |
C25H22BrN3O2S |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C25H22BrN3O2S/c1-3-17-8-6-7-16(2)23(17)28-22(30)15-32-25-27-21-10-5-4-9-20(21)24(31)29(25)19-13-11-18(26)12-14-19/h4-14H,3,15H2,1-2H3,(H,28,30) |
InChI Key |
GEHPLQPHQNTPCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The bromophenyl group is introduced via electrophilic substitution reactions, while the sulfanyl-acetamide linkage is formed through nucleophilic substitution reactions involving thiols and acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl-acetamide linkage can participate in hydrogen bonding or covalent interactions with target proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound belongs to a family of quinazolinone-thioacetamide hybrids. Below is a comparative analysis of its structural analogs:
Table 1: Structural Comparison of Quinazolinone Derivatives
Key Observations :
- In contrast, compound uses a 4-methylphenyl group, which is less electronegative but may improve metabolic stability.
- R₂ (Acetamide substituent) : The 2-ethyl-6-methylphenyl group in the target compound provides ortho-alkyl substitution, likely reducing rotational freedom compared to the 2-ethoxyphenyl group in . The difluorophenyl group in introduces polarity, which could influence solubility.
Physicochemical Properties
While explicit data on solubility or logP for the target compound is unavailable, trends can be inferred:
- Hybrid structures like compound 10 (612 g/mol) face even greater hurdles.
- Polarity: The bromine atom in the target compound increases hydrophobicity compared to the methoxy or cyano groups in analogs .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide , with CAS number 499104-41-5, belongs to the class of quinazoline derivatives, which have been explored for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H24BrN3O2S
- Molecular Weight : 465.41 g/mol
- Structure : The compound features a quinazoline core with a bromophenyl substituent and a sulfanyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives possess significant anticancer properties. For instance, studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various signaling pathways such as the PI3K/Akt and MAPK pathways .
Case Study : A derivative of the compound was tested against human cancer cell lines, demonstrating an IC50 value in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of the bromophenyl group in enhancing cytotoxicity .
Antimicrobial Activity
Quinazoline derivatives have also shown promising antimicrobial activity. The compound's structure suggests potential efficacy against bacterial strains due to the presence of the sulfanyl group, which is known to enhance antibacterial properties.
Research Findings : In vitro studies demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has been documented in multiple studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
Evidence from Literature : In a model of acute inflammation, a structurally related compound showed a reduction in paw edema in rats, suggesting that it could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Bromophenyl Group : Enhances lipophilicity and cellular uptake.
- Sulfanyl Linkage : Contributes to antimicrobial properties.
- Quinazoline Core : Provides a scaffold for anticancer activity.
Research Tables
Q & A
Basic: What are the critical synthetic steps and optimal reaction conditions for preparing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the coupling of 4-bromophenylacetic acid derivatives with thiol-containing intermediates. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, maintaining temperatures at 273 K to minimize side reactions .
- Thioether linkage : Reacting a quinazolinone intermediate with a mercaptoacetamide derivative under inert conditions. Solvent choice (e.g., DMF or THF) and reaction time (3–6 hours) significantly impact yield .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methylene chloride ensures high purity (>95%) .
Optimization : Design of Experiments (DoE) can systematically vary parameters (temperature, solvent, stoichiometry) to maximize yield. For example, fractional factorial designs reduce experimental runs while identifying critical factors .
Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and purity. For instance, the sulfanyl group’s proton appears as a singlet near δ 3.8–4.2 ppm, while the acetamide NH resonates as a broad peak at δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor reaction progress and purity. Mobile phases often combine acetonitrile and 0.1% formic acid .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines absolute configuration and intermolecular interactions. For example:
- Hydrogen bonding : N–H···O and C–H···F interactions stabilize crystal packing, as seen in analogous acetamide derivatives .
- Torsional angles : Dihedral angles between aromatic rings (e.g., 4-bromophenyl and quinazolinone planes) reveal steric effects influencing bioactivity .
Challenges : Twinning or low-resolution data may require iterative refinement in SHELXE or integration with cryo-EM data for macromolecular complexes .
Advanced: How should researchers address contradictory biological activity data in assays?
Methodological Answer:
- Dose-response validation : Repeat assays across multiple cell lines (e.g., cancer vs. non-cancerous) with IC50 values calculated via nonlinear regression. Inconsistent results may indicate off-target effects .
- Metabolic stability : Use liver microsome assays to assess compound degradation. Contradictions in cytotoxicity could arise from rapid metabolic clearance in certain models .
- Statistical analysis : Apply ANOVA to evaluate inter-experimental variability. Outliers may stem from differences in cell passage number or assay conditions .
Advanced: What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?
Methodological Answer:
- Oxidation/Reduction : Treating the sulfanyl group with H2O2 forms sulfoxide derivatives, monitored by TLC and 1H NMR. Reductive cleavage with NaBH4 can generate thiol intermediates for further functionalization .
- Acid/Base Stability : Hydrolysis studies in HCl/NaOH (0.1–1 M) at 37°C reveal degradation pathways. LC-MS identifies breakdown products (e.g., free quinazolinone or acetamide fragments) .
- Kinetic profiling : Pseudo-first-order kinetics under controlled pH and temperature quantify reaction rates, aiding in shelf-life prediction .
Advanced: How can computational modeling predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The 4-bromophenyl group’s hydrophobic interactions and acetamide’s hydrogen bonding are critical for binding affinity .
- QSAR models : Train regression models on analogs’ IC50 values and molecular descriptors (e.g., LogP, polar surface area). Validate with leave-one-out cross-validation (R² > 0.7) .
- MD Simulations : GROMACS simulations (100 ns) assess protein-ligand complex stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
